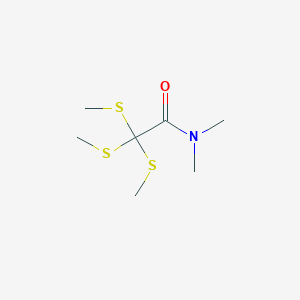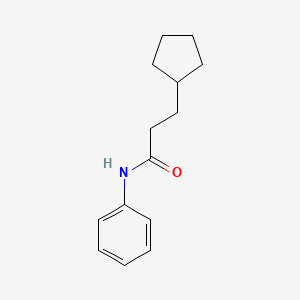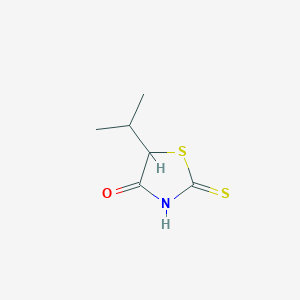
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a deuterated derivative of 2,4-Dichloro-6-phenyl-1,3,5-triazine. This compound is part of the triazine family, which is known for its applications in various fields such as agriculture, pharmaceuticals, and materials science. The deuterated form is often used in research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . The reaction yields the desired product after purification steps such as distillation and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves the use of cyanuric chloride and benzene under controlled conditions. The reaction is carried out in a solvent like dichloromethane with a catalyst such as aluminum chloride, followed by filtration and washing to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-phenyl-1,3,5-triazine can be formed.
Oxidation Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine oxide.
Reduction Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine hydride.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is used in various scientific research applications:
Biology: Used in labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chlorine atoms are highly reactive, making it a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or electron transport in electronic materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: The non-deuterated form, used in similar applications but without the isotopic labeling.
2,4-Dihydroxy-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the dichloro derivative.
2,4,6-Tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine: Used in OLEDs for its excellent electron transport properties.
Uniqueness
The deuterated form, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and studying reaction mechanisms are crucial. This isotopic labeling provides insights that are not possible with the non-deuterated form.
Eigenschaften
Molekularformel |
C9H5Cl2N3 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
AMEVJOWOWQPPJQ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
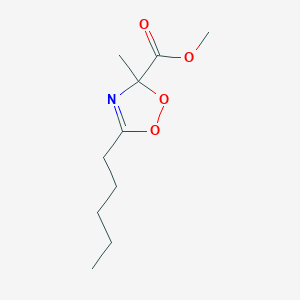
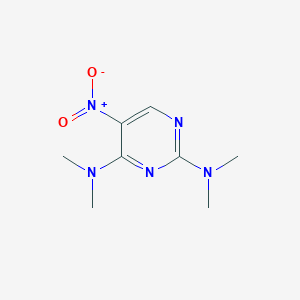

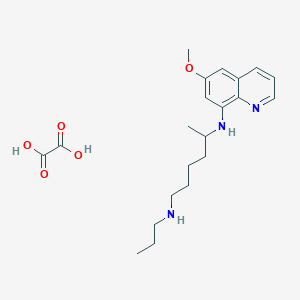

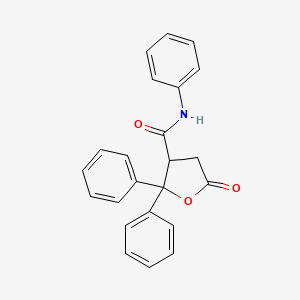
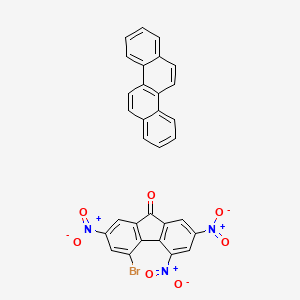
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
